2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde

Organic Synthesis Materials Chemistry Process Chemistry

Researchers requiring precise regiochemistry and reliable purity in medicinal chemistry programs need a consistent, high-quality 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde source. This compound, with its defined ortho-phenoxy, 5-nitro, and ortho-aldehyde substitution pattern, eliminates the variability of generic analogs that can derail synthetic reproducibility. - **Predictable Reactivity**: Enables efficient diversification in automated parallel synthesis for CNS targets (LogP: 4.50). - **Thermal & Oxidative Stability**: Melting point of 134-136°C ensures integrity during solid-phase reactions and harsh framework synthesis. - **High Purity Assured**: Minimizes variability in catalytic screening and biological assays, linking outcomes directly to your experimental design.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 175278-47-4
Cat. No. B063431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde
CAS175278-47-4
Synonyms2-[4-(TERT-BUTYL)PHENOXY]-5-NITROBENZALDEHYDE
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C17H17NO4/c1-17(2,3)13-4-7-15(8-5-13)22-16-9-6-14(18(20)21)10-12(16)11-19/h4-11H,1-3H3
InChIKeyYOWJMFSAQPDRJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (CAS 175278-47-4) for Precision Organic Synthesis and Materials Chemistry


2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde (CAS 175278-47-4) is a nitrobenzaldehyde derivative belonging to the nitrophenyl ether class, characterized by a 4-tert-butylphenoxy substituent at the ortho-position and a nitro group at the 5-position of the benzaldehyde core . It has a molecular formula of C17H17NO4 and a molecular weight of 299.32 g/mol . The compound is a crystalline solid with a reported melting point of 134–136 °C and a density of 1.196 g/cm³ , and it is commercially available at typical purities of 95% or higher . Its structural features—a reactive aldehyde, an electron-withdrawing nitro group, and a lipophilic tert-butylphenoxy moiety—make it a versatile building block in medicinal chemistry and materials science, enabling regioselective modifications and tunable physicochemical properties .

Why Generic Substitution of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde Compromises Experimental Reproducibility


Although structurally related nitrobenzaldehyde derivatives share a common core, they are not functionally interchangeable. The specific substitution pattern—the position and nature of the phenoxy group, the presence and location of the nitro substituent, and the identity of any alkyl substituents—directly dictates electronic distribution, steric accessibility, and physicochemical properties [1]. For instance, even closely related isomers like 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde (CAS 726151-45-7) exhibit markedly different regiochemical reactivity due to altered positioning of the aldehyde and nitro groups . Similarly, replacing the tert-butyl group with a trifluoromethyl group (as in CAS 115445-86-6) significantly increases polarity and alters lipophilicity [2]. Such variations can lead to divergent reaction kinetics, purification challenges, and ultimately, irreproducible synthetic outcomes or biological data. Therefore, substituting this specific compound with a generic analog without rigorous validation introduces unacceptable risk into research workflows.

Quantitative Differentiation of 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde from Structural Analogs


Higher Thermal Stability and Purity Enables Robust Synthetic Handling and Storage

2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde exhibits a sharp melting point of 134–136 °C , indicative of high crystalline purity and thermal stability. In contrast, the unsubstituted analog 5-nitro-2-phenoxybenzaldehyde (CAS 7241-97-2) is a liquid at room temperature [1], which complicates handling, storage, and purification. The higher melting point of the target compound directly correlates with enhanced shelf-life and ease of use in solid-phase synthetic protocols.

Organic Synthesis Materials Chemistry Process Chemistry

Optimized Lipophilicity (LogP) for Cellular Permeability and Membrane Partitioning

The calculated partition coefficient (LogP) for 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde is 4.50 . This value places it within an optimal range for balancing aqueous solubility and membrane permeability, a critical parameter in cell-based assays and drug development. For comparison, the trifluoromethyl analog (CAS 115445-86-6) has a lower LogP of 3.8 [1], making it more polar and potentially less cell-permeable. Conversely, the unsubstituted phenoxy analog (LogP ~3.0) is significantly more polar [2]. The target compound's lipophilicity is a direct consequence of the bulky tert-butyl group, which enhances hydrophobic interactions without introducing excessive molecular weight.

Medicinal Chemistry Drug Design ADME

Regioselective Reactivity Driven by Unique Substitution Pattern

The 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde scaffold exhibits a distinct reactivity profile compared to its positional isomers. The ortho-phenoxy group can direct electrophilic aromatic substitution (EAS) to the para-position (relative to the phenoxy oxygen), while the 5-nitro group strongly deactivates the ring and directs substitution meta to itself [1]. In contrast, the isomer 4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde (CAS 726151-45-7) places the aldehyde and nitro groups in a different relative orientation, leading to a divergent EAS pattern . Specifically, the target compound's aldehyde at the ortho-position (relative to the phenoxy group) enables intramolecular hydrogen bonding and facilitates cyclization reactions, whereas the para-aldehyde isomer lacks this proximity-driven reactivity [2]. This difference is critical for synthetic planning in heterocycle construction.

Organic Synthesis Medicinal Chemistry Chemical Biology

Enhanced Stability Under Oxidative and Acidic Conditions Compared to Electron-Rich Analogs

The presence of the electron-withdrawing nitro group at the 5-position confers significant stability to 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde under oxidative and acidic conditions. In contrast, the related 2-[4-(tert-butyl)phenoxy]benzaldehyde (lacking the nitro group) is susceptible to benzylic oxidation and aldehyde decomposition [1]. Accelerated stability studies on structurally analogous nitrobenzaldehydes demonstrate that the nitro group reduces the rate of aldehyde autoxidation by approximately 70% under ambient light and air exposure [2]. While direct quantitative data for the target compound is limited, class-level inference strongly supports its superior stability profile relative to non-nitrated analogs.

Process Chemistry Stability Studies Synthetic Methodology

Optimal Application Scenarios for 2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde Based on Quantitative Differentiation


Synthesis of Lipophilic Heterocyclic Scaffolds for CNS Drug Discovery

The compound's LogP of 4.50 and its solid-state handling properties make it an ideal precursor for constructing heterocyclic libraries targeting central nervous system (CNS) disorders, where moderate-to-high lipophilicity is often required for blood-brain barrier penetration. Its predictable regiochemistry [1] enables efficient diversification, while its thermal stability ensures consistent performance in automated parallel synthesis platforms. This scenario directly leverages the evidence that the compound occupies a 'sweet spot' in lipophilicity and stability compared to more polar or less stable analogs.

Precursor for Functionalized Aromatic Building Blocks in Materials Science

The high melting point (134–136 °C) and solid physical state of this compound facilitate its use in solid-phase reactions and as a monomer in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The tert-butyl group provides steric bulk that can modulate pore size and framework topology, while the nitro group serves as a handle for further functionalization (e.g., reduction to amine) [1]. The compound's oxidative stability is critical for maintaining structural integrity during framework synthesis under harsh conditions.

Reference Standard for Lipophilicity Optimization in Medicinal Chemistry Campaigns

Given its well-defined LogP of 4.50 , this compound can serve as a calibrant or reference standard in medicinal chemistry programs aimed at optimizing the lipophilicity of lead series. Its structural features (nitro, aldehyde, tert-butylphenoxy) allow it to act as a benchmark for evaluating how substituent changes affect LogP and, by extension, cellular permeability [1]. This application is particularly valuable when comparing the impact of introducing a tert-butyl group versus a trifluoromethyl or other lipophilic substituent.

Model Substrate for Developing Regioselective C-H Functionalization Methodologies

The unique substitution pattern of this compound—ortho-phenoxy, 5-nitro, ortho-aldehyde—provides a challenging yet well-defined template for developing and testing novel C-H activation and functionalization catalysts . The presence of both strongly directing (nitro) and moderately directing (phenoxy) groups allows researchers to probe catalyst selectivity and tolerance [1]. Its solid form and high purity minimize variability in screening assays, ensuring that observed outcomes are attributable to catalyst performance rather than substrate impurities.

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